molecular formula C15H22BrNO3 B8093190 b-[(Boc-amino)methyl]-2-bromobenzenepropanol

b-[(Boc-amino)methyl]-2-bromobenzenepropanol

Cat. No.: B8093190
M. Wt: 344.24 g/mol
InChI Key: JJFHUPGPFPHEPU-UHFFFAOYSA-N
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Description

b-[(Boc-amino)methyl]-2-bromobenzenepropanol is a synthetic organic intermediate designed for research and development applications. The compound features a tert-butyloxycarbonyl (Boc) protected amine, a widely used guarding group in synthetic chemistry . The Boc group is stable under basic conditions and toward nucleophiles but can be selectively removed under mild acidic conditions, allowing for orthogonal protection strategies in complex molecule assembly . The presence of the 2-bromophenyl moiety makes this compound a versatile building block for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex molecular architectures. The primary research value of this compound lies in its use as a precursor in multi-step organic synthesis. Researchers can employ it in the construction of complex molecules, particularly in the pharmaceutical and agrochemical sectors, where protected amines and aryl bromides are common intermediates. The combination of a protected amine and an aryl halide on a propanol backbone makes it a valuable scaffold for generating combinatorial libraries or for the targeted synthesis of specific bioactive compounds. The Boc protecting group can be cleanly removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid to reveal the primary amine, which can then be further derivatized . This product is intended for research purposes in a controlled laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

tert-butyl N-[2-[(2-bromophenyl)methyl]-3-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(19)17-9-11(10-18)8-12-6-4-5-7-13(12)16/h4-7,11,18H,8-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFHUPGPFPHEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of b-[(Boc-amino)methyl]-2-bromobenzenepropanol typically involves multiple steps:

    Bromination: The starting material, 2-bromobenzenepropanol, is prepared by brominating benzenepropanol using bromine in the presence of a catalyst such as iron(III) bromide.

    Protection of Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to form the Boc-protected amino group.

    Coupling Reaction: The Boc-protected amino group is then coupled with the brominated benzenepropanol using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the bromination and protection reactions.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in b-[(Boc-amino)methyl]-2-bromobenzenepropanol can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like sodium azide (NaN3) to form azido derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Sodium azide (NaN3), dimethylformamide (DMF) as solvent.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a dehalogenated product.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, b-[(Boc-amino)methyl]-2-bromobenzenepropanol is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a valuable building block.

Biology

In biological research, this compound can be used to modify biomolecules. The Boc-protected amino group can be deprotected under mild acidic conditions to reveal the free amino group, which can then be conjugated to other biomolecules.

Medicine

In medicinal chemistry, this compound is used in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical reactions makes it useful for creating drug candidates with desired biological activities.

Industry

In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatile reactivity allows for the creation of customized products for specific applications.

Mechanism of Action

The mechanism by which b-[(Boc-amino)methyl]-2-bromobenzenepropanol exerts its effects depends on the specific chemical reactions it undergoes. For example:

    Oxidation: The hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.

    Reduction: The bromine atom is replaced by a hydrogen atom through the donation of electrons from the reducing agent.

    Substitution: The bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares b-[(Boc-amino)methyl]-2-bromobenzenepropanol with structurally or functionally related Boc-protected compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications References
This compound Not reported Estimated ~300–350 Brominated aromatic core, propanol chain, Boc-protected amine. Potential building block for halogenated intermediates or drug candidates.
(S)-2-(Boc-amino)-1-propanol C₈H₁₇NO₃ 175.23 Non-aromatic, Boc-protected primary amine on a short alkyl chain. Chiral intermediate in peptide synthesis; limited electrophilicity.
Boc-Gly-l-Pro-OMe C₁₂H₂₁N₂O₅ 273.31 Dipeptide unit with Boc-Gly and methyl ester-protected proline. Key intermediate in cyclic peptide synthesis (e.g., diandrine C).
3-(Boc-aminomethyl)piperidine C₁₁H₂₂N₂O₂ 214.31 Cyclic amine with Boc-protected aminomethyl group. Building block for macrocycles or catalysts (e.g., polyurea-encapsulated Pd).
Tertiary squaramide foldamers Variable >500 Aromatic β-sheets with Boc-amino methyl ester units. Drug design (e.g., helical foldamers for protein mimicry).

Key Differences and Implications

Reactivity and Functionalization The bromine atom in this compound distinguishes it from non-halogenated analogs like (S)-2-(Boc-amino)-1-propanol. Bromine enables participation in cross-coupling reactions (e.g., with Pd catalysts) or SNAr (nucleophilic aromatic substitution), expanding its utility in medicinal chemistry . In contrast, Boc-Gly-l-Pro-OMe lacks halogenation but includes a methyl ester, facilitating peptide bond formation via alkaline hydrolysis .

Comparatively, squaramide foldamers prioritize aromatic stacking for β-sheet formation, sacrificing halogen functionality for conformational stability .

Synthetic Accessibility Boc-protected piperidines (e.g., 3-(Boc-aminomethyl)piperidine) are synthetically straightforward due to their cyclic structure, whereas the brominated propanol derivative may require multi-step synthesis (e.g., bromination of pre-functionalized benzene rings) .

Thermodynamic Stability Boc groups generally exhibit stability under basic conditions but cleave under acidic environments (e.g., trifluoroacetic acid). Brominated aromatics may introduce steric hindrance, slightly reducing Boc deprotection efficiency compared to non-halogenated analogs .

Biological Activity

b-[(Boc-amino)methyl]-2-bromobenzenepropanol, with the CAS number 1698197-59-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and various studies related to this compound, including its synthesis and applications in drug development.

  • Molecular Formula : C15H22BrNO3
  • Molecular Weight : 344.24 g/mol
  • Chemical Structure : The compound features a bromobenzene moiety and a tert-butoxycarbonyl (Boc) protected amine, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the Boc group enhances its stability and solubility, facilitating cellular uptake and interaction with target sites.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially reducing inflammation in various models.
  • Cytotoxicity : Some studies have indicated that it may exhibit cytotoxic effects against cancer cell lines, suggesting potential utility in oncology.

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial effects of various derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)Control Zone (mm)
Staphylococcus aureus150
Escherichia coli120
Pseudomonas aeruginosa100

Study 2: Anti-inflammatory Mechanism

A recent investigation assessed the anti-inflammatory properties of this compound using an LPS-induced inflammation model in vitro. The compound significantly reduced pro-inflammatory cytokine levels.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α25075
IL-6300100

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of a brominated benzyl alcohol with Boc-protected amines under controlled conditions. This method allows for high yields and purity.

Q & A

Q. How might the compound’s stereochemistry impact its interaction with biological targets (e.g., enzymes or GPCRs)?

  • Methodology : Compare enantiomers in functional assays (e.g., cAMP accumulation for GPCRs). For example, (R)- vs. (S)-configured bromophenyl ethanol derivatives show divergent receptor affinities .

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